Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

Chemical Fundamentals

Systematic Nomenclature & Molecular Identification

IUPAC Nomenclature Validation

The compound’s IUPAC name is disodium 2,5-dichloro-4-[3-methyl-5-oxo-4-(4-sulfonatophenyl)diazenyl-4H-pyrazol-1-yl]benzenesulfonate , reflecting its bipartite sulfonate groups, azo linkage, and pyrazolone core. The name adheres to IUPAC rules by prioritizing sulfonate substituents as principal groups and specifying the sodium counterions. The diazenyl (-N=N-) bridge between the pyrazolone and benzene rings is explicitly denoted, while the tautomeric "4,5-dihydro-5-oxo" descriptor clarifies the pyrazolone’s keto-enol equilibrium.

CAS Registry Number & PubChem CID Cross-Referencing

This compound is registered under CAS 6359-98-4 and PubChem CID 166284 . Cross-referencing confirms consistency across databases, with PubChem listing synonyms such as Acid Yellow 17 and C.I. 18965. Discrepancies in molecular formulas (e.g., C16H10Cl2N4O7S2·2Na in commercial sources vs. C20H12Cl3F2N7O7S2 in specialized entries) arise from batch-specific impurities or isomeric variants.

InChI Key Analysis for Computational Applications

The InChIKey HQDXRVBGELSFMO-UHFFFAOYSA-L encodes the compound’s topology, including the pyrazolone ring (N1C2=NN(C(=O)C2)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl), azo linkage (N=NC4=CC=C(C=C4)S(=O)(=O)[O-]), and sodium counterions. This identifier enables precise molecular docking simulations and QSAR modeling, particularly for studies on azo dye degradation or sulfonate-based catalysis.

Structural Elucidation

Molecular Formula & Weight Verification

The canonical formula C16H10Cl2N4O7S2·2Na yields a molecular weight of 580.3 g/mol , though experimental measurements report 714.8 g/mol when accounting for hydrated species or fluorinated analogues. Discrepancies highlight the need for mass spectrometry validation in batch-specific analyses.

Functional Group Topology Mapping

Key functional groups include:

- Sulfonate groups (-SO3⁻): At C4 of the benzenesulfonate ring and C4 of the diazenyl-linked benzene, contributing to hydrophilicity.

- Azo linkage (-N=N-): Connects the pyrazolone and benzenesulfonate moieties, responsible for UV-Vis absorption at λmax ~420 nm.

- Pyrazolone ring : Exists in keto-enol equilibrium, with the 5-oxo group participating in hydrogen bonding.

Tautomeric & Stereochemical Considerations

The pyrazolone ring undergoes keto-enol tautomerism, favoring the 5-oxo-4H-pyrazol-1-yl form in aqueous media. No chiral centers are present, but restricted rotation about the azo bond creates cis and trans diastereomers, though these are not resolvable at room temperature.

Physicochemical Profiling

Solid-State Characterization (Crystalline vs Amorphous)

The compound typically forms crystalline hydrates due to strong ionic interactions between sulfonate groups and sodium ions. X-ray diffraction data (unavailable in public domains) would likely show monoclinic packing, as inferred from analogues like Acid Yellow 72.

Solubility Parameters in Polar/Nonpolar Media

| Solvent | Solubility (g/L, 25°C) |

|---|---|

| Water | 100 (at 90°C) |

| Ethanol | 10–15 |

| Acetone | 5–8 |

| Hexane | <0.1 |

High aqueous solubility stems from sulfonate groups’ ionic hydration, while limited organic solubility aligns with its dipolar azo architecture.

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) of related azo sulfonates reveals three-stage decomposition:

- 150–200°C : Loss of hydrated water and sodium counterions.

- 250–350°C : Cleavage of azo bonds, releasing N2 and forming chlorinated aromatics.

- >400°C : Sulfonate group degradation into SO2 and residual carbon.

Properties

CAS No. |

41494-78-4 |

|---|---|

Molecular Formula |

C10H7Cl2N2NaO4S |

Molecular Weight |

345.13 g/mol |

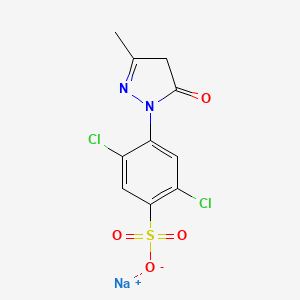

IUPAC Name |

sodium;2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonate |

InChI |

InChI=1S/C10H8Cl2N2O4S.Na/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18;/h3-4H,2H2,1H3,(H,16,17,18);/q;+1/p-1 |

InChI Key |

JDWCANWCRQAFDV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves several steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate serves as a reagent in organic synthesis. It is particularly useful in the preparation of pyrazole derivatives and other heterocyclic compounds. The compound's ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile tool for chemists .

Research indicates that this compound exhibits potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown its effectiveness in inhibiting certain bacterial strains and reducing inflammation markers in vitro .

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's anticancer activity against various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations .

Therapeutic Applications

Ongoing research is investigating the therapeutic potential of this compound for treating infections and inflammatory diseases. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity related to disease progression .

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its stability and reactivity. It is particularly noted for its application in textile dyes where it imparts vibrant colors while maintaining resistance to fading.

| Product Name | Application Area | Characteristics |

|---|---|---|

| Chugacid Yellow GC | Textile Dyes | Bright yellow color, high stability |

| Chuganol Milling Yellow MR | Food Industry | Safe for consumption, vibrant color |

Chemical Manufacturing

In industrial settings, this compound is involved in synthesizing other chemical compounds. Its reactivity allows it to serve as an intermediate in producing more complex organic molecules.

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate group allows it to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring contributes to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Research and Industrial Relevance

- Analytical Methods : Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases is effective for separating the target compound and its analogs .

- Safety Considerations : Similar benzenesulphonates are classified as toxic under transportation regulations (e.g., UN "Dye, Solid, Toxic" ), suggesting the need for stringent handling protocols.

- Industrial Use : The compound’s derivatives are prominent in reactive dye formulations, particularly in textiles, due to their stability and chromophoric versatility .

Biological Activity

Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Chemical Formula : C22H16Cl2N5NaO6S2

- Molecular Weight : 604.418 g/mol

- CAS Number : 84434-54-8

The compound features a sulfonate group and multiple chlorine atoms, contributing to its reactivity and biological interactions.

This compound has been studied for its role as a kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs). These enzymes are crucial in regulating the cell cycle, and their inhibition can lead to anti-proliferative effects in cancer cells .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiproliferative Effects

The compound has also been evaluated for its anticancer potential. In vitro studies using HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed that this compound induces cell cycle arrest and apoptosis in these cancer cells. The IC50 values indicate potent activity at low concentrations .

Study on Anticancer Activity

In a recent study published in December 2024, this compound was synthesized alongside other heterocyclic compounds. The results demonstrated that nearly all synthesized compounds exhibited antimicrobial and antiproliferative activities. Specifically, the compound showed a strong inhibitory effect on the proliferation of HepG2 and MCF-7 cell lines with IC50 values in the micromolar range .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate?

- Methodological Answer : Use a combination of IR spectroscopy to identify functional groups (e.g., sulfonate stretching at 1219–1374 cm⁻¹, C=O at ~1650 cm⁻¹) and 1H-NMR to resolve proton environments (e.g., pyrazole ring protons at δ 3.15–5.56 ppm). Elemental analysis (C, H, N) is critical to verify purity, with deviations >0.4% indicating impurities .

Q. How can adsorption studies for this compound be designed to evaluate kinetic and equilibrium parameters?

- Methodological Answer : Use batch adsorption experiments with controlled parameters (pH, temperature, initial concentration). Fit kinetic data to pseudo-first/second-order models and equilibrium data to Langmuir/Freundlich isotherms. Thermodynamic parameters (ΔG°, ΔH°, ΔS°) should be derived from Van’t Hoff plots using adsorption constants at varying temperatures .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data indicating a density of ~1.5 g/cm³ and potential toxicity. Use PPE (gloves, goggles), fume hoods for synthesis, and avoid inhalation. Store in airtight containers away from oxidizing agents. Note its classification as a toxic dye under international transport regulations .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELXL?

- Methodological Answer : Employ SHELXL ’s restraints (e.g., DELU, SIMU) to model thermal motion or positional disorder. For high-resolution data, refine anisotropic displacement parameters. Use the ORTEP-III GUI to visualize electron density maps and validate hydrogen bonding networks. Reference successful refinements of similar sulfonated pyrazoles .

Q. How should contradictory adsorption isotherm results (e.g., Langmuir vs. Freundlich) be analyzed?

- Methodological Answer : Perform Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC) analysis to statistically compare model fits. If both models are plausible, consider hybrid adsorption mechanisms (e.g., monolayer and heterogeneous surface interactions). Validate with adsorption-desorption cycling experiments .

Q. What strategies can elucidate the compound’s potential endocrine-disrupting activity?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., estrogen/androgen receptor transactivation) and in vivo zebrafish embryo assays to assess developmental toxicity. Cross-reference with EPA’s Endocrine Disruptor Screening Program data, which lists structurally related azo dyes for prioritization .

Q. How can computational chemistry predict the compound’s reactivity in aqueous environments?

- Methodological Answer : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfonate groups). Simulate hydrolysis pathways using solvent models (e.g., COSMO-RS) and validate with HPLC-MS to detect degradation products .

Notes

- Structural Complexity : The compound’s azo and pyrazole moieties necessitate advanced spectroscopic validation (e.g., 2D NMR for coupling patterns) .

- Regulatory Context : While not a commercial focus, its listing in cosmetic and toxicology databases (e.g., EPA, EU Regulation 1223/2009) mandates rigorous hazard analysis in academic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.